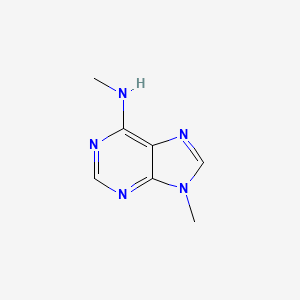
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (DFCA) is an important organic compound that has been the subject of various scientific research studies. It is a synthetic compound that is used in a variety of applications, including drug development, medical research, and biochemistry. DFCA is a versatile compound that has a wide range of potential applications due to its unique structure and chemical properties.
Wissenschaftliche Forschungsanwendungen
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been widely studied in the field of scientific research. It has been used in a variety of applications, including drug development, medical research, and biochemistry. 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been found to be useful in the synthesis of various drugs and other compounds, as well as in the development of new drugs. It has also been used in the study of various biochemical processes, such as the metabolism of drugs and other compounds.
Wirkmechanismus
The mechanism of action of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to have a role in the regulation of certain cellular processes, such as the release of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are not yet fully understood. However, it is believed that the compound has a role in the regulation of various biochemical processes, such as the metabolism of drugs and other compounds. It is also believed to have a role in the regulation of certain cellular processes, such as the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several advantages and limitations when used in laboratory experiments. One of the major advantages of using 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is its ability to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. This can be useful in the study of various biochemical processes. Additionally, 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has a high solubility in water, making it easy to use in laboratory experiments. However, 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be toxic in large doses and can cause irritation if inhaled or ingested.
Zukünftige Richtungen
The potential applications of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are vast, and there are many possible future directions for research. One potential direction is the development of new drugs based on the compound. Additionally, research into the biochemical and physiological effects of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could lead to a better understanding of the compound's mechanism of action. Finally, further research into the synthesis of 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could lead to the development of more efficient synthesis methods.
Synthesemethoden
6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be synthesized using a variety of methods, including organic synthesis and chemical synthesis. The most common method is a chemical reaction between a difluoromethyl group and an indazole carboxylic acid. This reaction produces a compound with the desired structure and properties. Other methods, such as the reaction between a difluoromethyl group and an indazole carboxylic acid, can also be used to synthesize 6,6-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
Eigenschaften
IUPAC Name |
6,6-difluoro-1,4,5,7-tetrahydroindazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10)2-1-4-5(3-8)11-12-6(4)7(13)14/h1-3H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNXKFVKCDTBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1C(=NN2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)
![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)



![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)


![1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}ethan-1-amine](/img/structure/B6619332.png)

